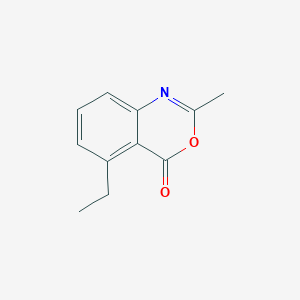
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. Benzoxazinones are often used as intermediates in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method is efficient and has been studied extensively. Additionally, microwave-assisted synthesis has also been explored to improve reaction yields and reduce reaction times .
Industrial Production Methods
While specific industrial production methods for 5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the benzoxazinone core .
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as serine proteases, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-4H-benzo[d][1,3]oxazin-4-one: A closely related compound with similar biological activities.
2-ethyl-4H-benzo[d][1,3]oxazin-4-one: Another similar compound with slight variations in its chemical structure.
Uniqueness
5-ethyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and methyl groups on the benzoxazinone core can enhance its interaction with molecular targets and improve its pharmacological properties .
Eigenschaften
CAS-Nummer |
106324-45-2 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-ethyl-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-3-8-5-4-6-9-10(8)11(13)14-7(2)12-9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
HSRVZMKZPVXPJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)N=C(OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



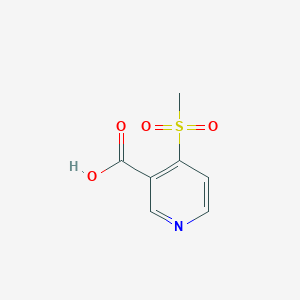
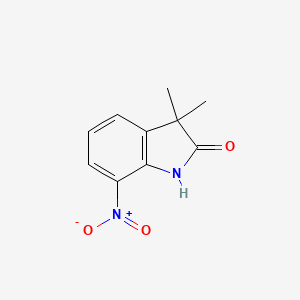

![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)
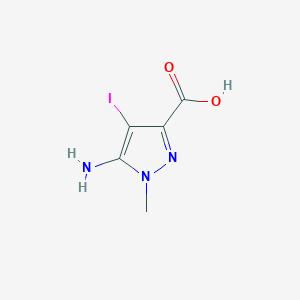


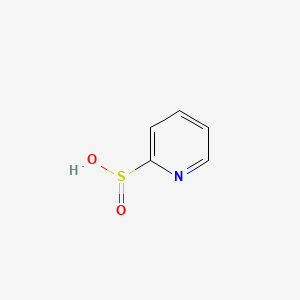
![4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13658642.png)

![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)

